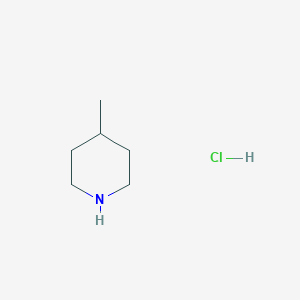

4-Methylpiperidine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-6-2-4-7-5-3-6;/h6-7H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRWHEKMYXUOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42796-28-1 | |

| Record name | NSC203095 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 4 Methylpiperidine Hydrochloride and Its Derivatives

Stereoselective Synthesis Approaches

Achieving stereocontrol is a primary challenge in the synthesis of substituted piperidines. The spatial arrangement of substituents on the piperidine (B6355638) ring profoundly influences the biological activity of the resulting molecule. Modern synthetic chemistry has produced several powerful strategies to address this challenge, including asymmetric hydrogenation, chiral resolution, and enantioselective cyclizations.

Asymmetric Hydrogenation Strategies for Enantiomerically Pure Piperidine Derivatives

Asymmetric hydrogenation is a powerful technique for establishing stereocenters during the synthesis of the piperidine ring. This method typically involves the reduction of a prochiral unsaturated precursor, such as a substituted pyridine (B92270) or a tetrahydropyridine (B1245486) derivative, using a chiral catalyst. nih.gov

A notable application of this strategy is the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, a key regulatory starting material for an active pharmaceutical ingredient (API). acs.orgthieme-connect.com The process starts from 3-fluoropyridin-4-amine and proceeds through a key step involving the highly enantio-, diastereo-, and chemoselective rhodium-catalyzed asymmetric hydrogenation of a tetrasubstituted fluoroencarbamate. acs.org The selection of the catalyst system, comprising Rh(NBD)₂(BF₄) and the chiral bisphosphine ligand Walphos 003, was crucial for achieving high selectivity (99.5:0.5 er) without the need for subsequent chiral enrichment. acs.orgthieme-connect.com This approach effectively minimizes impurities, such as the des-fluoro and trans-isomer byproducts. acs.org Ruthenium-based catalysts, often paired with atropisomeric biaryl phosphine (B1218219) ligands like BINAP or SYNPHOS, are also highly effective for the asymmetric hydrogenation of various olefin and ketone precursors, providing access to a wide range of chiral alcohols and other functionalized piperidine derivatives. mdma.ch

Table 1: Asymmetric Hydrogenation for Chiral Piperidine Synthesis

| Precursor Type | Catalyst/Ligand | Product | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Tetrasubstituted Fluoroencarbamate | Rh(NBD)₂(BF₄) / Walphos 003 | cis-4-amino-3-fluoro-1-methylpiperidine derivative | High enantioselectivity (99.5:0.5 er) and diastereoselectivity on a kilogram scale. | acs.org, thieme-connect.com |

| α-Substituted Cyclic β-Ketoesters | Ru-BINAP / Ru-SYNPHOS | syn- or anti-hydroxy esters | Dynamic kinetic resolution (DKR) provides a single stereoisomer from a racemic precursor with high stereo- and enantioselectivity. | mdma.ch |

Chiral Resolution Techniques and Alternatives in Derivative Synthesis

Chiral resolution remains a fundamental and widely practiced method for separating enantiomers of racemic piperidine derivatives. wikipedia.org This can be achieved through several techniques, most commonly by forming diastereomeric salts or by using chiral chromatography.

Diastereomeric salt crystallization involves reacting the racemic piperidine, which is basic, with a chiral acid like tartaric acid or mandelic acid. wikipedia.orgchiralpedia.com The resulting diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org A patented method for producing a chiral piperidine amine compound uses (2R, 3R)-2,3-bis-[(4-methylbenzoyl)oxy]succinic acid as a resolving agent for 1-benzyl-4-methyl-3-piperidine derivatives. google.com

For analytical and preparative scale separations, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is highly effective. Cellulose-based columns like Chiralcel OD and Chiralcel OJ have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are intermediates for opioid analgesics. nih.gov

An alternative to classical resolution is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. whiterose.ac.uk For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using the chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk

Table 2: Comparison of Chiral Resolution Techniques for Piperidine Derivatives

| Technique | Principle | Example Application | Advantages | Reference(s) |

|---|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. | Resolution of 1-benzyl-4-methyl-3-piperidine derivatives with a chiral diacid. | Scalable, cost-effective for industrial production. | wikipedia.org, google.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of 1,3-dimethyl-4-phenylpiperidine enantiomers on Chiralcel columns. | High separation efficiency, applicable to a wide range of compounds. | nih.gov |

Enantioselective Intramolecular Cyclization Reactions

Enantioselective intramolecular cyclizations are elegant strategies that construct the piperidine ring and set key stereocenters in a single step. nih.gov These reactions often involve a tethered substrate containing a nucleophile and an electrophile that are brought together by a chiral catalyst.

A prominent example is the intramolecular aza-Michael reaction (IMAMR), where a nitrogen nucleophile adds to a tethered α,β-unsaturated carbonyl compound. nih.govresearchgate.net Chiral phosphoric acids have emerged as effective catalysts for this transformation. In the "Clip-Cycle" synthesis of 3-spiropiperidines, an E-selective cross-metathesis reaction is followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael cyclization, affording the spirocyclic piperidine products in high yield and enantiomeric ratio (up to 96:4 er). rsc.org

Radical cyclizations also offer a pathway to substituted piperidines. For example, polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes via an intramolecular radical cascade initiated by triethylborane. nih.gov Furthermore, enantioselective intramolecular α-amidoalkylation reactions, starting from phenylglycinol-derived lactams, provide a versatile entry to various piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. acs.org

Catalytic Synthesis Routes

Catalysis is at the heart of modern organic synthesis, providing efficient and selective pathways to complex molecules. Both transition metal catalysis and organocatalysis have been extensively developed to construct the piperidine ring with a high degree of control over substitution patterns and stereochemistry.

Transition Metal Catalysis in Piperidine Ring Formation

A wide array of transition metals, including rhodium, palladium, iridium, cobalt, ruthenium, and nickel, catalyze diverse transformations to form the piperidine ring. nih.govorganic-chemistry.org These reactions include hydrogenations, cycloadditions, and cross-coupling reactions.

Rhodium (Rh): As discussed, rhodium is a premier metal for the asymmetric hydrogenation of pyridinium (B92312) salts and related unsaturated precursors to yield chiral piperidines. acs.orgthieme-connect.com Rhodium catalysts are also employed in intramolecular Pauson-Khand cyclizations and other cycloadditions. organic-chemistry.org

Palladium (Pd): Palladium catalysis is widely used for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) to functionalize piperidine precursors before or after ring formation. mdpi.com It also catalyzes intramolecular cyclizations, such as the reaction of benzylamine (B48309) with specific diene precursors to form piperidines via an η³-allylpalladium complex. whiterose.ac.uk

Nickel (Ni): Nickel catalysts can effect intramolecular [4+2] cycloadditions of dienes with unactivated alkynes under mild conditions where the thermal Diels-Alder reaction fails. williams.edu This provides a route to fused bicyclic systems containing a piperidine ring.

Ruthenium (Ru): Beyond hydrogenation, ruthenium catalysts are instrumental in olefin metathesis reactions, which can be used for ring-closing metathesis to form piperidine rings. mdpi.com Ru-catalyzed alkene-alkyne couplings are also used to construct complex macrocycles containing piperidine motifs. nih.gov

Iridium (Ir) and Cobalt (Co): These metals are also active in hydrogenation and cyclization reactions. Iridium catalysts, for instance, can be used for the enantioselective addition of diazoacetates to alkenes, a reaction that can be part of a sequence toward piperidine synthesis. organic-chemistry.org

Table 3: Selected Transition Metal-Catalyzed Reactions for Piperidine Synthesis

| Metal | Reaction Type | Substrate Example | Product Type | Reference(s) |

|---|---|---|---|---|

| Rhodium | Asymmetric Hydrogenation | Tetrasubstituted tetrahydropyridinium salt | Enantiopure substituted piperidine | acs.org, dp.tech |

| Palladium | Suzuki-Miyaura Coupling | Indole (B1671886) derivative and vinyl bromide | Functionalized piperidine precursor | mdpi.com |

| Nickel | Intramolecular [4+2] Cycloaddition | Diene-yne | Fused piperidine bicyclic system | williams.edu |

| Ruthenium | Ring-Closing Metathesis | Acyclic diene with a nitrogen tether | Substituted tetrahydropyridine | mdpi.com |

| Iridium | Cyclopropanation | Alkene and diazoacetate | Cyclopropane intermediate for piperidine synthesis | organic-chemistry.org |

Organocatalytic Approaches for Substituted Piperidines

Organocatalysis, which uses small, chiral organic molecules to catalyze reactions, has revolutionized asymmetric synthesis. For piperidine synthesis, organocatalytic methods often involve cascade or domino reactions that rapidly build molecular complexity from simple precursors. acs.org

A highly successful approach involves the use of chiral secondary amines, such as derivatives of proline, as catalysts. nih.govacs.org These catalysts can activate aldehydes or ketones by forming enamine or iminium ion intermediates. A powerful example is the domino Michael addition/aminalization process between aldehydes and functionalized nitroolefins, catalyzed by an O-TMS protected diphenylprolinol. acs.orgnih.gov This reaction can form up to four contiguous stereocenters on the piperidine ring in a single step with excellent enantioselectivity. nih.gov

Another strategy employs hydrogen-bond-donating catalysts, such as chiral thioureas. These catalysts can activate nitroolefins towards aza-Michael reactions with amine precursors, followed by an intramolecular cyclization to yield highly functionalized 2,3,4-trisubstituted piperidines. thieme-connect.com These organocatalytic methods are valued for their operational simplicity, mild reaction conditions, and ability to avoid the use of toxic or expensive metals.

Table 4: Organocatalytic Strategies for Substituted Piperidine Synthesis

| Organocatalyst Type | Catalyst Example | Reaction | Key Features | Reference(s) |

|---|---|---|---|---|

| Prolinol Ether | O-TMS protected diphenylprolinol | Domino Michael/aminalization of aldehydes and nitroolefins | Forms four contiguous stereocenters with excellent enantioselectivity (96-99% ee). | nih.gov, acs.org |

| Amino Acid | (L)-Proline | Biomimetic Mannich-type reaction | Direct, asymmetric synthesis of 2-substituted piperidines like (+)-pelletierine in up to 97% ee. | acs.org, nih.gov |

| H-Bond Donor | Chiral thiourea | aza-Michael/cyclization cascade | Access to 2,3,4-trisubstituted piperidines with high enantioselectivity. | thieme-connect.com |

Green Chemistry Principles in Catalytic Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. unibo.itmdpi.com Catalytic methods are central to achieving these goals.

Key aspects of green chemistry in the catalytic synthesis of piperidines include:

Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives like water or ethanol (B145695) is a primary focus. unibo.itnih.gov For instance, one-pot syntheses of piperidinium (B107235) salts have been successfully carried out in aqueous or ethanol media at room temperature. nih.gov

Catalyst Recyclability: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a cornerstone of green catalytic processes. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. mdpi.com Multi-component and cascade reactions are particularly effective in this regard.

Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. mdpi.com Microwave-assisted synthesis is another technique that can lead to shorter reaction times and reduced energy use. mdpi.com

| Green Chemistry Principle | Application in Piperidine Synthesis | Reference |

| Waste Prevention | One-pot and multi-component reactions minimize intermediate isolation steps. | mdpi.comresearchgate.net |

| Atom Economy | Cascade reactions incorporate a high percentage of starting materials into the final product. | mdpi.commdpi.com |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and solvents. | unibo.itmdpi.com |

| Designing Safer Chemicals | Synthesis of derivatives with improved efficacy and reduced toxicity. | scbt.com |

| Safer Solvents and Auxiliaries | Replacement of volatile organic compounds with water, ethanol, or ionic liquids. | mdpi.comnih.gov |

| Design for Energy Efficiency | Reactions at ambient temperature and pressure; microwave-assisted synthesis. | mdpi.commdpi.com |

| Use of Renewable Feedstocks | Exploration of bio-based starting materials. | researchgate.net |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. | organic-chemistry.org |

| Catalysis | Use of catalytic reagents over stoichiometric ones. | mdpi.commdpi.com |

Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in the synthesis of complex molecules like piperidine derivatives by combining several steps into a single operation without isolating intermediates. This approach enhances efficiency, reduces waste, and simplifies experimental procedures. mdpi.comresearchgate.net

One-Pot Synthetic Protocols for Piperidine Derivatives

One-pot syntheses have emerged as a powerful strategy for the construction of the piperidine ring system. mdpi.com These protocols often involve the tandem execution of multiple reactions, such as amide activation, reduction, and intramolecular nucleophilic substitution, in a single reaction vessel. mdpi.com

For example, a facile one-pot method for synthesizing N-substituted and C-substituted piperidines from halogenated amides has been developed. mdpi.com This metal-free approach proceeds under mild conditions and demonstrates good yields. mdpi.com Another notable example is the use of p-toluenesulfonic acid monohydrate as an efficient catalyst for the one-pot, multi-component coupling of aldehydes, amines, and β-ketoesters to produce highly functionalized piperidines at room temperature. researchgate.net The use of microwave irradiation has also been shown to facilitate the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines in an aqueous medium. organic-chemistry.org

Intramolecular Amination and Cyclization Strategies

Intramolecular reactions are a cornerstone of piperidine synthesis, involving the formation of the heterocyclic ring by the cyclization of a linear precursor. mdpi.com A variety of strategies have been developed to achieve this transformation with high efficiency and stereoselectivity.

Common intramolecular strategies include:

Reductive Amination: The intramolecular reductive amination of amino aldehydes or amino ketones is a widely used method for constructing the piperidine ring. nih.gov

Radical Cyclization: Radical C-H amination and cyclization reactions provide a pathway to piperidines. For instance, electrolysis or catalysis with copper(I) or copper(II) can initiate the cyclization of unsaturated amines. mdpi.com

Metal-Catalyzed Cyclization: Transition metals, such as rhodium and iridium, catalyze the intramolecular amination of alkenes and diols to form piperidines. organic-chemistry.org

Organoboron Chemistry: The intramolecular amination of organoboronates offers a route to piperidines through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Industrial Process Development and Optimization

The transition from laboratory-scale synthesis to large-scale industrial production of 4-methylpiperidine (B120128) hydrochloride and its derivatives presents unique challenges. The focus shifts to developing scalable, cost-effective, and safe manufacturing processes that consistently deliver high-purity products.

Scalable Synthesis Routes for High Purity Intermediates

The development of scalable synthetic routes is critical for the industrial production of piperidine-containing active pharmaceutical ingredients (APIs). A key consideration is the synthesis of high-purity intermediates that can be reliably produced in large quantities. researchgate.net

One approach involves the hydrogenation of a substituted pyridine. For instance, the synthesis of cis-N-benzyl-3-methylamino-4-methylpiperidine, a key intermediate, was successfully scaled up to 10-kg quantities. The process involved the reduction of a pyridinium salt, followed by hydroboration, oxidation, and reductive amination. researchgate.net Another scalable process for methyl piperidine-4-yl-carbamate para-toluene sulfonate salt utilizes the reductive amination of 1-benzylpiperidin-4-one with ammonia (B1221849) using a Raney-Ni catalyst, followed by deprotection. This method benefits from readily available starting materials and short reaction times, making it suitable for large-scale manufacturing. researchgate.net

A patented method for preparing 4-methylpiperidine-2-carboxylate hydrochloride, an intermediate for the drug argatroban, involves the oxidation of 4-picoline-2-carboxylic acid ethyl ester followed by a reduction reaction. google.com This process is noted for its simple operation and mild conditions. google.com

Strategies for Avoiding Undesirable Reagents and Techniques in Large-Scale Production

In large-scale production, the avoidance of hazardous reagents and techniques is paramount for safety, environmental, and economic reasons.

Strategies include:

Replacement of Hazardous Reagents: Substituting toxic or pyrophoric reagents with safer alternatives is a key goal. For example, replacing potassium tert-butoxide with sodium hydride in a methoxycarbonylation reaction improved the yield and safety of the process. researchgate.net Similarly, using benzyl (B1604629) bromide instead of benzaldehyde (B42025) simplified the protection of an amino group. researchgate.net

Avoiding High-Pressure Hydrogenation: While effective, high-pressure hydrogenation requires specialized and costly equipment. Alternative reduction methods, such as transfer hydrogenation using borane-ammonia as a hydrogen source with a ruthenium catalyst, can be more practical for large-scale operations. organic-chemistry.org

Elimination of Cryogenic Conditions: Reactions requiring extremely low temperatures (e.g., -78 °C) are often difficult and expensive to implement on an industrial scale. Developing synthetic routes that proceed at or near ambient temperature is highly desirable. mdpi.com

Continuous Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing for large-scale synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation. A continuous-flow process has been developed for the aerobic oxidation of primary alcohols to aldehydes using a homogeneous CuI/TEMPO catalyst system, which avoids the use of flammable oxygen/organic mixtures by utilizing a dilute oxygen source. researchgate.net

Yield Enhancement and Purity Considerations in Process Chemistry

In the industrial synthesis of 4-methylpiperidine hydrochloride and its derivatives, maximizing product yield while ensuring high purity are paramount objectives. Process chemistry focuses on developing synthetic routes that are not only efficient and scalable but also economically viable and environmentally sustainable. Key considerations involve the optimization of reaction conditions, selection of catalysts and solvents, and the implementation of robust purification strategies to meet stringent quality standards, particularly for pharmaceutical applications.

Yield Enhancement Strategies

Catalyst and Solvent Optimization: The choice of catalyst and solvent system is fundamental to maximizing reaction efficiency. For instance, in the catalytic hydrogenation of 4-methylpyridine (B42270) to form 4-methylpiperidine, the solvent has a profound impact on the product yield. Studies have shown that while alcohol-based solvents like methanol (B129727) provide moderate yields, switching to an acidic solvent system can dramatically improve the outcome. d-nb.info A quantitative yield can be achieved using acetic acid as the solvent with a Pd/C catalyst. d-nb.info For the synthesis of more complex derivatives, such as enantiomerically pure fluorinated piperidines, rhodium-based catalysts are often employed for their high regio- and stereoselectivity, leading to high yields on a multi-kilogram scale.

Table 1: Effect of Solvent on the Hydrogenation Yield of 4-Methylpyridine Data sourced from studies on heteroarene hydrogenation. d-nb.info

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| 10% Pd/C | Methanol (MeOH) | 41 |

| 10% Pd/C | Acetic Acid (AcOH) | 82 |

| 10% Pd/C | Acetic Acid (AcOH) * | Quantitative |

*Reaction conditions may include increased catalyst loading or extended reaction time.

Control of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reaction time is crucial for driving reactions to completion and minimizing the formation of byproducts. For example, the synthesis of Melperone hydrochloride, a butyrophenone (B1668137) derivative of 4-methylpiperidine, involves a reaction heated at 100-110°C for 15 hours to achieve a 73% yield. chemicalbook.com In contrast, a cyclisation/fluorination reaction to produce 4-fluoro-4-methylpiperidine (B3434287) hydrochloride is optimized at 0°C for just 3 minutes, yielding 70% of the desired product. rsc.org

Purity Considerations and Purification Techniques

Achieving high purity is as important as obtaining a high yield, especially for active pharmaceutical ingredients (APIs). Impurities can arise from starting materials, side reactions, or degradation of the product.

Minimizing Starting Material Impurities: The purity of the final product is often dictated by the quality of the starting materials. A common precursor to piperidines is pyridine, and residual pyridine can be difficult to remove completely by standard distillation due to the formation of an azeotrope with piperidine. google.com A process chemistry solution to this problem involves the selective formation of a piperidine salt by reacting the mixture with CO2 in a non-polar solvent. The solid piperidinium salt can be easily filtered off, leaving the pyridine impurity behind in the solvent, ultimately allowing for the isolation of piperidine with a purity exceeding 99.9%. google.com

Purification via Crystallization and Salt Formation: The most common method for purifying 4-methylpiperidine is its conversion to the hydrochloride salt, which can then be purified by recrystallization. The process involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., ethanol/ether) and allowing the pure crystalline salt to form upon cooling, leaving impurities behind in the solution. chemicalbook.com The hydrochloride salt of a derivative can also be precipitated and filtered as a method of separation from reaction mixtures. acs.org

Chromatographic Methods: For applications requiring exceptionally high purity, chromatographic techniques are indispensable. Methods such as preparative High-Performance Liquid Chromatography (HPLC) and column chromatography over silica (B1680970) gel are used to separate the target compound from closely related impurities. rsc.orgepo.org The chemical purity of final products is often verified by HPLC, with levels of 98-100% being reported for various derivatives. tandfonline.com

Table 2: Selected Synthetic Yields for 4-Methylpiperidine and Its Derivatives

| Compound/Derivative | Synthetic Method | Yield (%) | Reference |

|---|---|---|---|

| 4-(allyloxy)-4-methylpiperidine hydrochloride | Alkylation and salt formation | 95% | epo.org |

| 3,3-dichloro-5-(4-methylpiperidinosulfonyl)-2-indolinone | Reaction with 4-methylpiperidine in THF | 76% | acs.org |

| 4-fluoro-4-methylpiperidine hydrochloride | Cyclisation/Fluorination | 70% | rsc.org |

| Melperone hydrochloride | Alkylation, distillation, and salt formation | 73% | chemicalbook.com |

Table 3: Compound Names

| Compound Name |

|---|

| 1-benzyl-3-methylamino-4-methylpiperidine |

| 3,3-dichloro-2-oxo-5-indolinesulfonyl chloride |

| 3,3-dichloro-5-(4-methylpiperidinosulfonyl)-2-indolinone |

| 4-(allyloxy)-4-methylpiperidine hydrochloride |

| 4-fluoro-4-methylpiperidine hydrochloride |

| 4-methylpiperidine |

| This compound |

| 4-methylpyridine |

| Acetic Acid |

| CO2 (Carbon Dioxide) |

| Ethanol |

| Melperone hydrochloride |

| Methanol |

| Phenyl carbamate (B1207046) protected dihydropyridine |

| Piperidine |

| Pyridine |

Chemical Reactivity and Derivatization Strategies

Functionalization of the Piperidine (B6355638) Ring System

The piperidine scaffold, a ubiquitous structural motif in pharmaceuticals and natural products, offers multiple sites for functionalization. The strategic modification of the piperidine ring of 4-methylpiperidine (B120128) allows for the synthesis of diverse derivatives with tailored properties.

Alkene Cyclization for Substituted Piperidines

The construction of substituted piperidine rings can be achieved through various cyclization strategies involving alkenes. These methods provide access to complex piperidine derivatives that are otherwise difficult to synthesize.

One notable approach is the Prins cyclization , which involves the reaction of a homoallylic amine with an aldehyde. For instance, the reaction of an enantiomerically pure homoallylamine with butanal can yield a 4-hydroxy piperidine with high diastereoselectivity. youtube.com Similarly, heating a homoallylaniline with DMSO and hydrochloric acid can result in a 4-chloropiperidine (B1584346) in high yield. youtube.com These reactions highlight the utility of alkene cyclization in creating functionalized piperidines.

Another powerful method is the carbonyl ene cyclization . The Lewis acid-catalyzed cyclization of aldehydes containing an alkene moiety can produce either cis or trans 3,4-disubstituted piperidines, depending on the reaction conditions. nih.gov For example, using MeAlCl₂ as a catalyst in refluxing chloroform (B151607) favors the formation of the thermodynamically more stable trans piperidines. nih.gov In contrast, employing concentrated hydrochloric acid at low temperatures leads to the kinetically favored cis piperidines with high diastereoselectivity. nih.gov Mechanistic studies, supported by DFT calculations, suggest that these cyclizations proceed through a carbocationic intermediate. nih.gov

The following table summarizes the diastereoselectivity of these cyclization reactions under different conditions.

| Catalyst | Temperature | Major Product | Diastereomeric Ratio (cis:trans) |

| MeAlCl₂ | Reflux | trans | Up to 7:93 |

| Concentrated HCl | Low Temperature | cis | Up to >98:2 |

This table illustrates the tunable nature of alkene cyclization reactions for the synthesis of substituted piperidines.

Furthermore, radical cyclization of compounds like 7-substituted-6-aza-8-bromooct-2-enoates offers a pathway to 2,4-disubstituted piperidines. organic-chemistry.org The choice of radical initiator, such as tris(trimethylsilyl)silane (B43935) over tributyltin hydride, can enhance the diastereoselectivity of the cyclization. organic-chemistry.org

Aminoalkylation Reactions

Aminoalkylation reactions, particularly the Mannich reaction , are fundamental in organic synthesis for the introduction of an aminomethyl group. wikipedia.orgorganic-chemistry.orgslideshare.net This three-component condensation involves an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde (often formaldehyde). wikipedia.orgorganic-chemistry.orgslideshare.net

In the context of 4-methylpiperidine, it can act as the secondary amine component. The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org This electrophilic iminium ion is then attacked by the enol form of the carbonyl compound, leading to the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org

The general scheme for the Mannich reaction is as follows:

Step 1: Iminium Ion Formation: The secondary amine (4-methylpiperidine) reacts with an aldehyde (e.g., formaldehyde) to form an iminium ion.

Step 2: Enol Formation: An enolizable ketone or aldehyde tautomerizes to its enol form.

Step 3: Nucleophilic Attack: The enol attacks the iminium ion, forming the final β-amino carbonyl product.

The Mannich reaction is a versatile tool for constructing complex molecules and has been implicated in the biosynthesis of various natural products, including alkaloids. organic-chemistry.org

Reactions Involving the Secondary Amine Functionality

The secondary amine group in 4-methylpiperidine is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of N-substituted derivatives.

N-Alkylation and N-Acylation Reactions

N-Alkylation of 4-methylpiperidine introduces an alkyl group onto the nitrogen atom. This can be achieved by reacting 4-methylpiperidine with an alkyl halide. researchgate.net The reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. To drive the reaction to completion and neutralize the resulting acid, a base such as potassium carbonate or triethylamine (B128534) is often employed. researchgate.net The choice of solvent, such as acetonitrile (B52724) or DMF, can also influence the reaction rate and yield. researchgate.net For example, N-phenacylation of 4-methylpiperidine has been reported to proceed primarily via equatorial attack of the phenacyl halide. cdnsciencepub.com

N-Acylation involves the reaction of 4-methylpiperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. wikipedia.org This reaction, often referred to as the Schotten-Baumann reaction, is a common method for protecting the amine functionality or for synthesizing amide-containing target molecules. wikipedia.org For instance, several 4-aminopiperidine (B84694) derivatives have been synthesized with various acyl moieties on the nitrogen atoms. nih.gov

The following table provides examples of N-alkylation and N-acylation reactions of piperidine derivatives.

| Reactant 1 | Reactant 2 | Product Type |

| Piperidine | Alkyl bromide | N-Alkylpiperidine |

| Piperidine | Acyl chloride | N-Acylpiperidine |

| 4-Methylpiperidine | Phenacyl halide | N-Phenacyl-4-methylpiperidine |

This table showcases common transformations of the secondary amine in piperidine derivatives.

Carbamate (B1207046) Formation and Hydrolysis Mechanisms

Carbamate formation occurs when 4-methylpiperidine reacts with a suitable reagent to form a carbamate ester. Carbamates can be synthesized by reacting the amine with a chloroformate or through the Curtius rearrangement of an azide (B81097) followed by reaction with an alcohol. wikipedia.org In the context of carbon dioxide capture, secondary amines like 4-methylpiperidine can react with CO₂ to form carbamates. acs.orgsci-hub.se The stability and formation of these carbamates are influenced by factors such as the steric hindrance around the amine nitrogen. acs.orgsci-hub.se

The hydrolysis of carbamates is a critical reaction, particularly in the context of prodrugs and protecting group strategies. The mechanism of hydrolysis can be influenced by the presence of metal ions, which can coordinate to the carbamate and facilitate its cleavage. rsc.org The base-induced hydrolysis of carbamates generally proceeds through an elimination-addition mechanism. researcher.life Aliphatic amine-derived carbamates are often stable enough for certain applications but can be hydrolyzed under specific conditions to release the parent amine. researchgate.net

The equilibrium between carbamate formation and hydrolysis is important in various chemical and biological systems. For instance, in aqueous solutions, the carbamate anion can slowly hydrolyze to form the corresponding amine, carbonate, and bicarbonate ions. wikipedia.org

Derivatization for Enhanced Synthetic Utility

The derivatization of 4-methylpiperidine is crucial for expanding its applications in synthesis. This often involves the introduction of protecting groups or other functional handles to facilitate subsequent transformations.

One important application is in solid-phase peptide synthesis (SPPS) . The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group for the α-amino group of amino acids. scielo.org.mxredalyc.orgresearchgate.net The removal of the Fmoc group (deprotection) is typically achieved using a solution of piperidine in DMF. scielo.org.mxredalyc.orgresearchgate.net However, due to regulations surrounding piperidine, 4-methylpiperidine has been investigated and found to be an efficient and viable alternative for Fmoc removal in SPPS. scielo.org.mxredalyc.orgresearchgate.netnih.gov Studies have shown that 4-methylpiperidine can be used to obtain synthetic peptides with similar purities and yields as those obtained using piperidine. scielo.org.mxredalyc.org The reaction rate for Fmoc removal follows the order: 4-methyl- > 3-methyl- > 2-methylpiperidine. scielo.org.mxresearchgate.net

Furthermore, the introduction of a Boc (tert-butyloxycarbonyl) group onto the nitrogen of 4-methylpiperidine is a common strategy to protect the amine during other synthetic manipulations. chemicalbook.com This N-Boc protected derivative can then undergo further reactions at other positions of the piperidine ring. For example, N-Boc-2-aryl-4-methylenepiperidines have been used in kinetic resolutions to produce enantioenriched piperidine fragments. nih.gov The 4-methylene group in these derivatives can be further functionalized through reactions like hydroboration-oxidation to introduce a hydroxyl group. nih.gov

The following table lists some common derivatives of 4-methylpiperidine and their applications.

| Derivative | Application |

| N-Fmoc-4-methylpiperidine adduct | Byproduct in Fmoc deprotection during SPPS |

| N-Boc-4-methylpiperidine | Protected intermediate for further synthesis |

| N-Alkyl-4-methylpiperidines | Building blocks for various target molecules |

| N-Acyl-4-methylpiperidines | Amide-containing compounds, potential drug candidates |

This table highlights the versatility of 4-methylpiperidine derivatives in synthetic chemistry.

Preparation of Bioactive Compound Precursors

4-Methylpiperidine hydrochloride serves as a crucial and versatile building block in medicinal chemistry for the synthesis of complex bioactive molecules. chemimpex.com Its structural framework is a key component in a variety of pharmaceutical agents. The hydrochloride salt is a stable, solid form that is easily handled and stored, from which the reactive free-base, 4-methylpiperidine, can be readily generated for use in synthesis. chemicalbook.com The presence of the methyl group at the 4-position can influence the lipophilicity, metabolic stability, and receptor binding affinity of the final active pharmaceutical ingredient (API).

One of the significant applications of this compound is in the synthesis of anticoagulants. It is a key intermediate for the active precursor of Argatroban, a synthetic direct thrombin inhibitor. google.comgoogle.com The synthesis involves creating (2R, 4R)-4-methyl-2-piperidinecarboxylic acid from 4-methyl-2-pyridine carboxylic acid through reduction and esterification processes. google.com This specific stereoisomer is essential for the drug's biological activity.

Furthermore, the 4-methylpiperidine moiety is integral to the development of potent analgesics. It forms the core structure for key intermediates in the synthesis of highly active narcotic analgesics, including derivatives of fentanyl. researchgate.net For example, an optimized Strecker-type reaction using a piperidone precursor can yield anilino-nitriles, which are then hydrolyzed and esterified to create intermediates like methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. researchgate.net

The scaffold is also used to build novel compounds with potential antimicrobial and anti-inflammatory properties. Through condensation reactions, 4-piperidone (B1582916) derivatives can be synthesized and subsequently modified to create agents with potential therapeutic benefits. nih.govbiomedpharmajournal.org For instance, acid-catalyzed condensation of 4-piperidones with appropriate aldehydes is a common strategy to produce precursors for anti-inflammatory agents. nih.gov

Table 1: Examples of Bioactive Compound Precursors from 4-Methylpiperidine

| Bioactive Compound Class | Precursor Derived from 4-Methylpiperidine | Synthetic Application/Therapeutic Area |

| Anticoagulants | (2R, 4R)-4-methyl-2-piperidinecarboxylic acid | Key intermediate for the synthesis of Argatroban. google.comgoogle.com |

| Narcotic Analgesics | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | Core structure for synthesizing fentanyl analogues. researchgate.net |

| Anti-inflammatory Agents | 3,5-bis(3-allyl-4-hydroxybenzylidene)-4-piperidones | Precursors for agents targeting inflammatory pathways. nih.gov |

| Antimicrobial Agents | Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Used as a template to develop new antimicrobial drugs. biomedpharmajournal.org |

Derivatization for Specialized Chemical Manufacturing

Beyond its role in creating direct bioactive precursors, this compound is derivatized for use in specialized chemical manufacturing processes. Its reactivity, particularly that of the secondary amine, allows it to function as a catalyst or a crucial reagent in complex synthetic methodologies. chemimpex.comchemicalbook.com

A primary application in this area is in solid-phase peptide synthesis (SPPS). researchgate.net In the widely used Fmoc/tBu strategy for synthesizing peptides, a base is required to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. 4-Methylpiperidine is an effective and often preferred substitute for piperidine in this deprotection step. researchgate.net It efficiently removes the Fmoc group while forming a stable adduct with the resulting dibenzofulvene, preventing side reactions. Research has shown that reaction rates for deprotection follow the order: 4-methylpiperidine > 3-methyl- > 2-methyl-piperidine, making the 4-substituted isomer a highly efficient reagent for this purpose. researchgate.net

Another area of specialized manufacturing is the synthesis of fluorescent markers for bio-imaging. 4-Methylpiperidine has been used in the synthesis of alkynyl-naphthalimide fluorophores. sigmaaldrich.com These specialized molecules are employed in cellular imaging, and the incorporation of the 4-methylpiperidine moiety can be part of the strategy to fine-tune the fluorophore's properties.

The compound also acts as a catalyst in multi-component coupling reactions for synthesizing complex heterocyclic structures. For instance, it has been effectively used in the palladium-catalyzed one-pot synthesis of indole (B1671886) derivatives, which are themselves important intermediates in pharmaceutical and organic synthesis. sigmaaldrich.com

Table 2: Derivatization of 4-Methylpiperidine for Specialized Applications

| Derivatization Strategy/Use | Resulting Product/Process | Application Area |

| Fmoc Deprotection Reagent | N-terminally deprotected peptides | Solid-Phase Peptide Synthesis (SPPS). researchgate.netcalpaclab.com |

| Component in Fluorophore Synthesis | Alkynyl-naphthalimide fluorophores | Cellular imaging and diagnostics. sigmaaldrich.com |

| Catalyst | Indole derivatives | Palladium-catalyzed multi-component organic synthesis. sigmaaldrich.com |

| Chemical Tagging | N-(4-aminophenyl)piperidine derivatives of organic acids | Improving detection sensitivity in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Methylpiperidine and Its Salts

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure, bonding, and functional groups of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

The formation of the hydrochloride salt introduces significant changes to the vibrational spectrum of 4-methylpiperidine (B120128). The most notable of these is the appearance of a broad and complex series of bands in the high-wavenumber region, typically between 2700 and 2400 cm⁻¹. These absorptions are characteristic of the N-H⁺ stretching vibrations of the piperidinium (B107235) cation and are often broadened due to strong hydrogen bonding interactions with the chloride anion.

The C-H stretching vibrations of the methyl group and the methylene (B1212753) groups of the piperidine (B6355638) ring are expected in the 3000-2800 cm⁻¹ region. Bending vibrations of the CH₂ and CH₃ groups, as well as C-N and C-C stretching vibrations, will appear in the fingerprint region (below 1500 cm⁻¹). For instance, computational studies on 4-methylpiperidine have assigned the CH₂ bending vibrations to a region below 1500 cm⁻¹. researchgate.net The protonation of the nitrogen atom will influence the force constants of adjacent bonds, leading to shifts in the positions of these bands compared to the free base. A comprehensive assignment of these bands would require detailed computational studies, such as Density Functional Theory (DFT) calculations, which have been successfully applied to the vibrational analysis of related piperidine derivatives. researchgate.netnih.gov

Table 1: General FT-IR Data for 4-Methylpiperidine Hydrochloride

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H⁺ Stretch | 2700-2400 | Broad, Strong |

| C-H Stretch (CH₃, CH₂) | 3000-2800 | Medium to Strong |

| CH₂/CH₃ Bend | ~1450 | Medium |

| C-N Stretch | Variable | Medium |

| C-C Stretch | Variable | Medium |

Note: This table is a generalized representation based on typical spectral regions for the functional groups present and the available spectrum. Precise assignments require further experimental and computational analysis.

Fourier Transform Raman Spectroscopy Analysis

Detailed FT-Raman spectroscopic studies specifically focused on this compound are not extensively documented in the public domain. However, the principles of Raman spectroscopy suggest that it would provide complementary information to FT-IR. While the N-H⁺ stretching vibration might be less intense in the Raman spectrum, the C-H and C-C skeletal vibrations of the piperidine ring are expected to be strong and well-defined.

For the parent compound, 4-methylpiperidine, Raman spectra are available and have been subject to computational analysis. researchgate.net These studies can serve as a basis for interpreting the spectrum of the hydrochloride salt. The symmetric vibrations of the carbon skeleton would be particularly prominent in the Raman spectrum, offering insights into the conformational state of the piperidine ring. The formation of the hydrochloride salt and the associated hydrogen bonding would likely cause subtle shifts in the positions and changes in the intensities of the Raman bands compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution.

¹H NMR and ¹³C NMR Investigations

In the ¹H NMR spectrum of 4-methylpiperidine, distinct signals are observed for the axial and equatorial protons of the piperidine ring, as well as for the methyl group protons. chemicalbook.com Upon protonation, the protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to experience a significant downfield shift. The protons on the nitrogen atom itself would appear as a broad signal, the chemical shift of which is dependent on the solvent and concentration.

Similarly, in the ¹³C NMR spectrum, the carbons of the piperidine ring and the methyl group will exhibit characteristic chemical shifts. The carbons directly bonded to the nitrogen (C2 and C6) in this compound are expected to be the most affected by protonation, showing a downfield shift compared to the free base. Conformational analyses of piperidine and its N-methyl derivative have been extensively studied using ¹³C NMR. acs.org

Chemical Shift Analysis and Structural Elucidation

A detailed analysis of the ¹H and ¹³C NMR chemical shifts, along with the coupling constants (J-values), can provide valuable information about the conformation of the piperidine ring in this compound. The piperidine ring typically adopts a chair conformation. The orientation of the methyl group at the C4 position (equatorial or axial) can be determined from the coupling constants between the proton at C4 and the adjacent methylene protons.

Computational studies on fluorinated piperidine hydrochlorides have demonstrated the utility of NMR parameters in determining conformational preferences. researchgate.netresearchgate.net Similar theoretical calculations could be applied to this compound to predict its NMR spectra and aid in the interpretation of experimental data. The chemical shifts would be influenced by the solvent, with hydrogen-bonding solvents potentially leading to further changes in the spectral parameters.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Trends for this compound (relative to the free base)

| Nucleus | Position | Predicted Shift Change upon Protonation |

| ¹H | Protons on C2, C6 | Downfield |

| ¹H | Protons on C3, C5 | Smaller Downfield |

| ¹H | Proton on C4 | Smaller Downfield |

| ¹H | Protons on CH₃ | Minimal |

| ¹³C | C2, C6 | Downfield |

| ¹³C | C3, C5 | Smaller Downfield |

| ¹³C | C4 | Smaller Downfield |

| ¹³C | CH₃ | Minimal |

Note: This table represents general trends. Actual chemical shifts would need to be determined experimentally.

X-ray Crystallography and Solid-State Characterization

As of the current literature survey, a definitive single-crystal X-ray structure of this compound has not been reported. X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a solid-state material. Such a study would provide precise bond lengths, bond angles, and torsional angles for the 4-methylpiperidinium cation and would definitively establish the conformation of the piperidine ring in the solid state.

Furthermore, the crystal structure would reveal the nature of the intermolecular interactions, particularly the hydrogen bonding network between the piperidinium cations and the chloride anions. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility.

While a structure for the target compound is unavailable, crystallographic studies on related compounds, such as those involving metal complexes of 4-methylpiperidine, provide some insight into the coordination chemistry and conformational preferences of the 4-methylpiperidine ligand. However, these are not directly transferable to the hydrochloride salt.

Crystal Structure Determination of 4-Methylpiperidine Derivatives

While a specific, publicly available crystal structure determination for this compound is not readily found in open-access crystallographic databases, extensive research on closely related 4-methylpiperidine derivatives and other piperidinium salts provides significant insight into its likely solid-state structure. The Crystallography Open Database (COD) contains several entries for structures containing the 4-methylpiperidine moiety, often as a ligand in metal complexes. nih.govcrystallography.net

For instance, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone reveals a triclinic crystal system where the methylpiperidine ring is in a stable chair conformation. iucr.org Similarly, studies on various piperidinium salts consistently show well-defined crystalline lattices. mdpi.comacs.org The hydrochloride salt of 4-methylpiperidine is expected to crystallize in a common space group, with the 4-methylpiperidinium cation and the chloride anion as the asymmetric unit. The precise packing and unit cell dimensions would be influenced by the steric bulk of the methyl group and the nature of the intermolecular forces.

Table 1: Representative Crystallographic Data for a 4-Methylpiperidine Derivative

| Parameter | (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone iucr.org |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value not specified in abstract |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | Value not specified in abstract |

| β (°) | Value not specified in abstract |

| γ (°) | Value not specified in abstract |

| Z | Value not specified in abstract |

Note: Specific cell parameters for (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone are not available in the provided abstract but are crucial for a complete crystallographic description.

Analysis of Conformational Preferences (e.g., Chair Conformation)

The conformational landscape of the piperidine ring is a well-studied area, with the chair conformation being the most stable arrangement, analogous to cyclohexane. acs.org For 4-methylpiperidine and its salts, the methyl group can occupy either an axial or an equatorial position on the chair conformer.

In the case of this compound, the protonation of the nitrogen atom introduces significant electrostatic interactions that can influence the conformational equilibrium. nih.govnih.gov Studies on related 4-substituted piperidinium salts have shown that polar substituents in the 4-position can lead to a stabilization of the axial conformer upon protonation. nih.gov However, for a non-polar substituent like a methyl group, the change in conformational energies upon protonation is expected to be minimal. nih.gov Therefore, the equatorial conformer of the 4-methylpiperidinium cation is anticipated to be the more stable and thus more populated form in the crystal structure, as it minimizes steric interactions. This is consistent with findings for other 4-methylpiperidine derivatives where the piperidine ring adopts a stable chair conformation. iucr.org

Computational and NMR studies on fluorinated piperidine analogues, including HCl salts, have provided detailed insights into the interplay of steric, electrostatic, and hyperconjugative forces that govern conformational preferences. nih.govd-nb.inforesearchgate.net These studies reinforce the principle that the chair conformation is the ground state for the piperidine ring system.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. nih.govmdpi.comresearchgate.netdoaj.orgnih.gov For related piperidinium salts, Hirshfeld analysis has revealed the relative contributions of different types of intermolecular contacts. mdpi.com In the case of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, H···H contacts account for the largest percentage of the Hirshfeld surface, followed by Cl···H/H···Cl, C···H/H···C, and O···H/H···O interactions. iucr.org A similar analysis for this compound would likely show a high contribution from H···Cl contacts, corresponding to the strong hydrogen bonds, as well as significant H···H contacts.

Table 2: Predicted Dominant Intermolecular Interactions in this compound

| Interaction Type | Description |

| N-H···Cl | Strong, charge-assisted hydrogen bonds between the piperidinium cation and the chloride anion, forming the primary supramolecular synthons. |

| C-H···Cl | Weaker hydrogen bonds involving the carbon-bound hydrogen atoms of the piperidine ring and the chloride anion. |

| H···H | Van der Waals interactions between hydrogen atoms on adjacent molecules, contributing significantly to the overall crystal packing. |

| C-H···π | In derivatives with aromatic rings, these interactions can play a role in the supramolecular assembly. nih.gov |

UV-Visible Spectroscopy for Structural Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For saturated heterocyclic compounds like 4-methylpiperidine and its hydrochloride salt, which lack a chromophore (a part of a molecule that absorbs light), significant absorption in the standard UV-Vis range (200-800 nm) is not expected. shu.ac.uklibretexts.orglibretexts.org

The electronic transitions possible in this compound are high-energy σ → σ* and n → σ* transitions. shu.ac.ukcutm.ac.inshivajicollege.ac.in The σ → σ* transitions involve the excitation of an electron from a sigma bonding orbital to a sigma anti-bonding orbital and occur at very short wavelengths, typically in the vacuum UV region (<200 nm). libretexts.org The n → σ* transition involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to a sigma anti-bonding orbital. shu.ac.uk While these transitions require less energy than σ → σ* transitions, they still generally occur at wavelengths below the typical 200 nm cut-off of standard UV-Vis spectrophotometers. shu.ac.uk

Therefore, a UV-Visible spectrum of a pure solution of this compound would be expected to be largely transparent, showing no distinct absorption peaks in the 200-800 nm range. The presence of any absorption bands in this region would likely indicate the presence of impurities containing chromophoric groups. In some cases, the aminolysis of certain esters by piperidine can be monitored by observing the appearance of a chromophoric product in the visible region of the spectrum. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical examination of molecular systems. Methods like Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are used to solve the Schrödinger equation approximately for a given molecule, yielding information about its energy, structure, and other properties. The choice of method and basis set is crucial for obtaining accurate and reliable results.

Density Functional Theory (DFT) has become a primary method for studying the structural and spectroscopic properties of piperidine (B6355638) derivatives. DFT calculations, particularly using the B3LYP functional, have been effectively applied to determine the optimized molecular geometry and vibrational frequencies of 4-methylpiperidine (B120128).

Studies have shown that the geometric parameters, such as bond lengths, calculated using the DFT B3LYP method with the 6-31G(d) basis set are in the best agreement with experimental values. researchgate.net This accuracy provides confidence in the calculated three-dimensional structure of the molecule.

Furthermore, DFT is used to simulate the vibrational spectra (like Infrared and Raman) of the molecule. The calculated vibrational frequencies are compared with experimental spectra to assign the observed bands to specific molecular vibrations. For 4-methylpiperidine and its parent compound piperidine, the B3LYP method has been demonstrated to be superior to other approaches, such as scaled BLYP or Hartree-Fock, for accurately predicting molecular vibrational frequencies. researchgate.net This makes it an invaluable tool for the detailed analysis of the molecule's vibrational modes.

A study on the hydrates of 4-methylpiperidine also employed periodic DFT-D3 calculations to investigate the energies of water layers and the nature of hydrogen bond interactions within the crystal structure. rsc.org

Table 1: Comparison of Theoretical Methods for 4-Methylpiperidine

| Property | Method | Basis Set | Finding |

|---|---|---|---|

| Molecular Geometry | DFT (B3LYP) | 6-31G(d) | Optimized bond lengths show the best agreement with experimental data. researchgate.net |

| Vibrational Frequencies | DFT (B3LYP) | 6-31G(d) | Superior to scaled BLYP and Hartree-Fock methods for vibrational analysis. researchgate.net |

Ab initio Hartree-Fock (HF) calculations represent another foundational method in quantum chemistry. Unlike DFT, which includes electron correlation through the exchange-correlation functional, the HF method treats it in a more simplified, averaged way.

For 4-methylpiperidine, HF calculations have been performed alongside DFT methods to compute its molecular geometry and vibrational frequencies. researchgate.net When compared, the results from the HF method, using the 6-31G(d) basis set, showed greater deviation from experimental values than those obtained with the B3LYP functional. researchgate.net Specifically in the context of vibrational analysis, the B3LYP method is considered more reliable and superior to the scaled Hartree-Fock approach for piperidine derivatives. researchgate.net These comparative studies highlight the importance of including electron correlation, which is more effectively handled by DFT methods like B3LYP for this class of molecules.

The selection of a basis set is a critical step in any quantum chemical calculation, as it dictates the accuracy and computational cost of the study. A basis set is a collection of mathematical functions (basis functions) used to build the molecular orbitals.

The driving force behind the development of numerous basis sets is the trade-off between the flexibility required to produce accurate results and the computational resources available. nih.gov The time required for some parts of an ab initio calculation can scale with the fourth power of the number of basis functions. nih.gov

In the computational studies of 4-methylpiperidine and related compounds, several basis sets have been employed:

6-31G(d): This Pople-style basis set was used for both DFT and HF calculations of 4-methylpiperidine's geometry and vibrational spectra. researchgate.netresearchgate.net It represents a split-valence basis set, where core orbitals are described by a single basis function and valence orbitals are described by two. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the shape of the electron distribution, essential for accurate bonding representation.

G3MP2B3: This is a composite method used in thermochemical studies of 4-methylpiperidine to compute properties like the standard molar enthalpies of formation. nih.govacs.org It combines results from different levels of theory and basis sets to achieve high accuracy.

The intelligent selection of a basis set, such as ensuring it is flexible enough to handle both orbital relaxation and electron correlation, is essential for obtaining results that are not only computationally feasible but also chemically significant. nih.govnist.gov

Electronic Structure Analysis

Electronic structure analysis delves into the arrangement of electrons within a molecule, which governs its reactivity and properties. Techniques like Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis provide a conceptual framework for understanding electron distribution and charge transfer interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comirjweb.com The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE).

Significance of the HOMO-LUMO Gap: The magnitude of the HOMO-LUMO gap is a key indicator of a molecule's properties. A large gap is associated with high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates that a molecule is more reactive and less stable, as charge transfer can occur more readily. biomedres.us The gap can also be used to predict the strength and stability of complexes. youtube.com

While FMO analysis is a standard computational technique for piperidine derivatives, specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for 4-methylpiperidine hydrochloride were not available in the surveyed scientific literature.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This is achieved by transforming the calculated wave function into sets of Natural Atomic Orbitals (NAOs), Natural Hybrid Orbitals (NHOs), and finally, Natural Bond Orbitals (NBOs). wikipedia.org

The primary purposes of NBO analysis are:

Lewis Structure Validation: NBO provides the most accurate possible "natural Lewis structure" for a molecule, where bonding orbitals ideally have an occupancy close to two electrons. wikipedia.org

Charge Delocalization Analysis: It reveals deviations from an idealized Lewis structure by quantifying interactions between filled (donor) Lewis-type NBOs (bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (antibonds or Rydberg orbitals). wisc.edu

Hyperconjugative Interactions: The energetic importance of these donor-acceptor interactions is estimated using second-order perturbation theory. uni-muenchen.dewisc.edu This analysis is crucial for understanding phenomena like hyperconjugation, which stabilizes the molecule.

Although NBO analysis is a powerful tool for understanding the electronic structure of heterocyclic compounds, a specific NBO analysis detailing the charge distribution and orbital interactions for this compound was not found in the reviewed literature.

Density of States (DOS) Spectrum Calculations

Density of States (DOS) spectrum calculations are instrumental in understanding the electronic properties of molecules by illustrating the number of available electronic states at each energy level. For this compound, theoretical calculations, including those based on density functional theory (DFT), are employed to compute its electronic structure and thermochemical properties.

Combined experimental and computational studies on methylpiperidines, including 4-methylpiperidine, have been conducted to determine their standard molar enthalpies of formation. nih.gov These studies utilize various ab initio and DFT methods to provide a comprehensive understanding of the influence of the methyl group on the stability of the piperidine ring. nih.gov The G3MP2B3 composite method, for instance, has shown excellent agreement with experimental data for the enthalpies of formation of several methylpiperidine isomers. nih.gov

Such computational analyses contribute to a detailed electronic structure profile, which is fundamental for predicting the molecule's behavior in chemical reactions and its interactions with biological targets.

Molecular Modeling and Reactivity Prediction

Molecular modeling techniques are pivotal in predicting the chemical behavior of this compound. These methods allow for the simulation of molecular properties and reactivity, offering a microscopic view of its chemical characteristics.

The distribution of electron density within the this compound molecule is a key determinant of its reactivity. Computational models can predict the partial charges on each atom, identifying electrophilic and nucleophilic sites. This information is critical for understanding how the molecule will interact with other chemical species.

The protonation of the nitrogen atom in the piperidine ring, a consequence of hydrochloride formation, significantly alters the charge distribution. This protonation creates a positive charge that is delocalized across the molecule, influencing its electrostatic potential and, consequently, its interaction with other molecules. The PubChem database provides computed properties for this compound, including its IUPAC name and molecular formula, which are foundational for any modeling study. nih.gov

The piperidine ring in this compound can adopt various conformations, with the chair conformation being the most stable. The orientation of the methyl group, either axial or equatorial, gives rise to two distinct chair conformers. Computational methods, such as ab initio and DFT calculations, are employed to determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov

Studies on methylpiperidines have shown that the equatorial conformation is generally more stable due to reduced steric hindrance. nih.gov The energy difference between the equatorial and axial conformers can be precisely calculated, providing valuable information about the conformational landscape of the molecule. This understanding is crucial for predicting its binding affinity to biological targets, as the specific conformation often dictates the efficacy of molecular recognition. nih.gov

| Property | Value | Method |

|---|---|---|

| Gaseous State Enthalpy of Formation (kJ/mol) | -82.9 +/- 1.7 | Experimental/Computational nih.gov |

| Liquid State Enthalpy of Formation (kJ/mol) | -123.5 +/- 1.5 | Experimental nih.gov |

Computational Approaches in Ligand Design and Chemical Probe Development (e.g., CADD, Molecular Docking)

The structural and electronic properties of this compound make it a significant scaffold in the design of new ligands and chemical probes. Computer-Aided Drug Design (CADD) methodologies, including molecular docking and pharmacophore modeling, are extensively used to explore the potential of 4-methylpiperidine derivatives as therapeutic agents. nih.govnih.gov

Molecular docking studies, for example, can predict the binding mode and affinity of 4-methylpiperidine-based ligands to specific protein targets. researchgate.netub.edu This computational technique is essential for identifying promising drug candidates by simulating the interaction between the ligand and the active site of a receptor. researchgate.net The insights gained from these simulations guide the synthesis of new compounds with improved pharmacological profiles. rsc.org

Applications in Advanced Organic Synthesis and Chemical Biology

Peptide Synthesis Methodologies

4-Methylpiperidine (B120128) is increasingly utilized as a robust reagent for the deprotection of the α-amino group of amino acids in Fmoc-based Solid Phase Peptide Synthesis (SPPS). Current time information in Bangalore, IN.researchgate.net This methodology is the most common approach for producing synthetic peptides. Current time information in Bangalore, IN.researchgate.net The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support, with the N-terminal Fmoc group being removed at each step before the next amino acid is coupled.

Studies have demonstrated that 4-methylpiperidine can be used interchangeably with piperidine (B6355638), the conventional reagent, without significantly compromising the yield or purity of the final peptide product. nih.govunl.pt For instance, in a simultaneous synthesis of the peptide RRWQWRMKKLG, using either 20% 4-methylpiperidine in DMF or 20% piperidine in DMF as the deprotection agent resulted in nearly identical crude yields (70% and 71%, respectively) and similar purity profiles as determined by chromatography. Current time information in Bangalore, IN. This interchangeability is crucial, as piperidine is a controlled substance in many regions due to its potential use as a precursor for illicit drug synthesis, making 4-methylpiperidine a more accessible alternative. Current time information in Bangalore, IN.unl.pt

The removal of the Fmoc protecting group by a secondary amine base like 4-methylpiperidine proceeds through a two-step β-elimination mechanism. Current time information in Bangalore, IN.unl.pt

Proton Abstraction: The secondary amine acts as a base to remove the relatively acidic proton from the C9 position of the fluorenyl group of the Fmoc-protected amino acid. Current time information in Bangalore, IN.unl.ptresearchgate.net

β-Elimination and Adduct Formation: This initial deprotonation is followed by a β-elimination step, which liberates the free amine of the peptide and produces dibenzofulvene (DBF). Current time information in Bangalore, IN.unl.pt The secondary amine then serves a dual role by trapping the highly reactive DBF intermediate to form a stable adduct (dibenzofulvene-4-methylpiperidine adduct). Current time information in Bangalore, IN.researchgate.net This trapping step is vital as it prevents the polymerization of DBF, which can cause side reactions and complicate the purification process, thereby driving the equilibrium of the deprotection reaction towards completion. researchgate.netunl.pt

Kinetic studies have shown that the deprotection efficiency of methyl-substituted piperidines follows the order: 4-methylpiperidine > 3-methylpiperidine (B147322) > 2-methylpiperidine. Current time information in Bangalore, IN.researchgate.net This indicates that the position of the methyl group influences the reagent's effectiveness, with 4-methylpiperidine being the most efficient among these derivatives. Current time information in Bangalore, IN.researchgate.net

Extensive research has compared the performance of 4-methylpiperidine with piperidine and other bases like piperazine (B1678402) in SPPS. These studies consistently show that 4-methylpiperidine is a highly viable and efficient substitute for piperidine. Current time information in Bangalore, IN.nih.gov In microwave-assisted SPPS, the use of 4-methylpiperidine, piperidine, and piperazine as deprotection reagents resulted in similar performance for the synthesis of four different peptide sequences. nih.govunl.pt

| Peptide Sequence | Deprotection Reagent | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |

|---|---|---|---|---|

| NBC155 (26-mer) | 4-Methylpiperidine (4MP) | 42 | 70 | 29 |

| Piperidine (PP) | 48 | 70 | 34 | |

| Piperazine (PZ) | 40 | 72 | 29 | |

| NBC759 (19-mer) | 4-Methylpiperidine (4MP) | 50 | 70 | 35 |

| Piperidine (PP) | 53 | 68 | 36 | |

| Piperazine (PZ) | 48 | 68 | 33 | |

| NBC1951 (18-mer) | 4-Methylpiperidine (4MP) | 45 | 58 | 26 |

| Piperidine (PP) | 55 | 62 | 34 | |

| Piperazine (PZ) | 46 | 55 | 25 |

A significant driver for adopting 4-methylpiperidine in SPPS is its contribution to greener and more sustainable chemical processes. nih.govderpharmachemica.com SPPS is notoriously solvent-intensive due to the numerous washing steps required after both the coupling and deprotection stages. google.comresearchgate.net Innovations aimed at reducing this environmental footprint have highlighted the utility of 4-methylpiperidine.

One major advancement is the development of "in situ Fmoc removal" protocols. nih.govgoogle.com In this strategy, instead of filtering and washing the resin after the amino acid coupling step, the deprotection reagent (e.g., 20% 4-methylpiperidine) is added directly to the coupling cocktail. google.comresearchgate.net This combines the coupling and deprotection steps, eliminating an entire filtration and washing cycle. researchgate.net Research has shown that this approach can save up to 60-75% of the solvent typically used, drastically reducing chemical waste. derpharmachemica.comgoogle.com This improvement is reflected in key green chemistry metrics like the Process Mass Intensity (PMI) and E-factor, which were found to be reduced by approximately four times compared to standard SPPS protocols. google.com

Furthermore, to ensure the complete removal of the basic 4-methylpiperidine before the next coupling cycle, which is crucial to prevent side reactions, the washing solvent can be modified by adding 1% OxymaPure, a weak acid. google.comresearchgate.net This optimized washing procedure enhances the efficiency of base removal. google.com These sustainable strategies, enabled by reagents like 4-methylpiperidine, are critical for making peptide synthesis more environmentally friendly without compromising the purity or yield of the final product. derpharmachemica.comgoogle.com

Synthesis of Complex Organic Molecules

Beyond its role in peptide synthesis, 4-methylpiperidine serves as a key structural motif and versatile intermediate in the creation of complex organic molecules, particularly within the pharmaceutical industry. Current time information in Bangalore, IN.derpharmachemica.com Its structure is a valuable building block for active pharmaceutical ingredients (APIs), allowing medicinal chemists to introduce functionalities that can enhance biological activity. Current time information in Bangalore, IN.

The piperidine scaffold is a prevalent feature in many approved drugs, and 4-methylpiperidine is a key starting material for some of these complex pharmaceutical agents. Current time information in Bangalore, IN.nih.gov